[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl-carbamic acid benzyl ester moiety attached to a pyrrolidinylmethyl group, further linked to an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidinylmethyl Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with a halomethyl compound under basic conditions to form the pyrrolidinylmethyl intermediate.
Coupling with Amino Acid Derivative: The intermediate is then coupled with an amino acid derivative, such as (S)-2-Amino-3-methyl-butyric acid, using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Cyclopropyl-carbamic Acid Benzyl Ester Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing advanced purification methods like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can be used to study enzyme interactions and protein binding due to its amino acid derivative component.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacological tool. Its structure suggests it could interact with specific biological targets, making it useful in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound’s amino acid derivative component allows it to mimic natural substrates, potentially inhibiting or activating enzymes and receptors. The cyclopropyl-carbamic acid benzyl ester moiety may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid methyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid ethyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid propyl ester
Uniqueness
The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester lies in its specific ester moiety, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The benzyl ester group may provide enhanced stability and bioavailability compared to other similar compounds with different ester groups.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-11-10-17(12-23)13-24(18-8-9-18)21(26)27-14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,22H2,1-2H3/t17?,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIMHVPASYTBM-NNBQYGFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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